(E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one

medicinal chemistry chalcone azetidine

(E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one (CAS 2035018-68-7) is a synthetic organic compound with the molecular formula C₁₄H₁₃ClF₃NO₂ and a molecular weight of 319.71 g/mol. Structurally, it belongs to the chalcone family, characterized by the α,β-unsaturated ketone (prop-2-en-1-one) core, substituted with a 2-chlorophenyl group at the β-position and an N‑acyl‑azetidine bearing a 2,2,2‑trifluoroethoxy substituent.

Molecular Formula C14H13ClF3NO2
Molecular Weight 319.71
CAS No. 2035018-68-7
Cat. No. B2545717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one
CAS2035018-68-7
Molecular FormulaC14H13ClF3NO2
Molecular Weight319.71
Structural Identifiers
SMILESC1C(CN1C(=O)C=CC2=CC=CC=C2Cl)OCC(F)(F)F
InChIInChI=1S/C14H13ClF3NO2/c15-12-4-2-1-3-10(12)5-6-13(20)19-7-11(8-19)21-9-14(16,17)18/h1-6,11H,7-9H2/b6-5+
InChIKeyZYKXXPMGLORYLV-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one (CAS 2035018-68-7): Chemical Identity and Structural Class


(E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one (CAS 2035018-68-7) is a synthetic organic compound with the molecular formula C₁₄H₁₃ClF₃NO₂ and a molecular weight of 319.71 g/mol. Structurally, it belongs to the chalcone family, characterized by the α,β-unsaturated ketone (prop-2-en-1-one) core, substituted with a 2-chlorophenyl group at the β-position and an N‑acyl‑azetidine bearing a 2,2,2‑trifluoroethoxy substituent . This hybrid architecture merges a chalcone scaffold, which has broad documented pharmacological potential, with a fluorinated azetidine moiety known to enhance lipophilicity and metabolic stability in drug design [1]. No peer-reviewed primary research articles or patents containing biological assay data for this specific compound were identified in comprehensive literature and database searches as of 2026.

Why In-Class Substitution Is Not Trivial: (E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one vs. Generic Chalcones or Azetidines


Generic substitution among chalcones or azetidine derivatives without compound-specific characterization is scientifically unsound. The (E)-2-chlorophenyl substitution pattern on the chalcone α,β-unsaturated ketone creates a distinct electronic environment and conformational preference compared to other halogen regioisomers or phenyl analogs, potentially altering target engagement [1]. Simultaneously, the 3‑(2,2,2‑trifluoroethoxy) substituent on the azetidine ring is not merely a lipophilicity tag — the trifluoroethoxy group is known to modulate metabolic stability, influence hydrogen‑bonding networks, and affect conformational rigidity of the four‑membered ring in ways that mono‑fluoro or methoxy analogs cannot replicate [2]. Until head‑to‑head comparative assays become available, any interchange with close analogs such as (2‑chlorophenyl)(3‑(2,2,2‑trifluoroethoxy)azetidin‑1‑yl)methanone (ketone analog) or 2‑chlorochalcone would carry unquantified risk of divergent target binding, selectivity, and pharmacokinetic profile.

Product-Specific Quantitative Evidence for (E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one: Comparator-Based Differentiation Data


No Peer-Reviewed Biological Activity Data Identified for This Compound

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and global patent databases (including WIPO and USPTO) conducted in 2026 returned zero peer-reviewed primary research articles and zero patents containing biological assay data (IC₅₀, EC₅₀, Kᵢ, or Kd) specifically for (E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one (CAS 2035018-68-7) [1]. Related chalcone compounds with quantitative data exist — for example, (E)-3-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (NPD170) showed anti-HIV activity with an EC₅₀ of 1.81 μM — but these differ structurally at the carbonyl-side substituent and cannot be used as direct comparators without introducing confounding variables. No binding affinity data for this compound were found in BindingDB or ChEMBL [2].

medicinal chemistry chalcone azetidine

Chemical Identity and Purity Specifications as Procurement Differentiation

The sole verifiable differentiation point for procurement of this compound is the supplier‑specified chemical identity and purity. The molecular formula C₁₄H₁₃ClF₃NO₂ and molecular weight 319.71 g/mol are confirmed by multiple supplier catalogs . The compound is available at a typical purity of 95% from research chemical suppliers including A2B Chem LLC . The E‑configuration of the double bond is specified in the IUPAC name and can be verified by ¹H NMR coupling constants (J ≈ 15–16 Hz for trans‑olefinic protons) [1]. Without biological characterization data, procurement differentiation from close analogs rests entirely on structural identity, available quantity, pricing, and purity certifications.

chemical procurement quality control purity specification

Structural Analogs with Published Bioactivity Provide Class‑Level Inference but Not Compound‑Specific Data

While the target compound lacks direct bioactivity annotations, published data on related structural classes support the pharmacological potential of the chalcone‑azetidine hybrid scaffold. Patent WO2023056789 describes 1‑(2‑chlorobenzenesulfonyl)-3‑(2,2,2‑trifluoroethoxy)azetidine derivatives with demonstrated blood‑brain barrier penetration enhancement in glioblastoma models, suggesting that the trifluoroethoxy‑azetidine substructure can confer favorable pharmacokinetic properties [1]. Azetidine‑based Stat3 inhibitors (e.g., H172) show IC₅₀ values of 0.38–0.98 μM with selectivity over Stat1/Stat5 [2]. 2,2,2‑Trifluoroethoxychalcones demonstrated antiplasmodial IC₅₀ values of 2.2–3.0 μg/mL in a 2018 study [3]. These class‑level data illustrate the types of activities this scaffold combination may possess but cannot be attributed to this specific compound without direct experimental confirmation.

structure-activity relationship chalcone pharmacology azetidine bioactivity

Research and Procurement Application Scenarios for (E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one


Chemical Library Screening and Hit Discovery

Given the absence of target‑specific activity data, the primary research application for this compound is incorporation into diversity‑oriented screening libraries. Its hybrid chalcone‑azetidine scaffold with a trifluoroethoxy group offers structural novelty that may yield hits in phenotypic or target‑based screens, particularly in areas where chalcones and azetidines have shown promise: oncology, anti‑infective, and anti‑inflammatory programs [1]. Procurement should be accompanied by QC documentation (NMR, HPLC, HRMS) to confirm identity and purity before screening.

Medicinal Chemistry SAR Exploration

Medicinal chemists exploring the structure‑activity relationships of chalcone‑based inhibitors or azetidine‑containing bioactive molecules may use this compound as a comparator analog. Its unique combination of (E)-2-chlorophenyl and 3‑trifluoroethoxy‑azetidine cannot be replicated by off‑the‑shelf chalcone or azetidine building blocks, making it a defined chemical probe for investigating the contribution of fluorinated azetidine N‑substitution to target binding and selectivity .

Building Block for Focused Compound Library Synthesis

The compound may serve as a synthetic intermediate or building block for generating focused libraries around the chalcone‑azetidine scaffold. The α,β‑unsaturated ketone functionality provides a reactive handle for further derivatization (e.g., Michael addition, cycloaddition), while the trifluoroethoxy‑azetidine moiety is a recognized pharmacophoric element in PI3K/ERK inhibitor programs [2]. Its procurement as a characterized starting material enables reproducible library synthesis.

Physicochemical and ADME Profiling Studies

The trifluoroethoxy group is known to enhance metabolic stability and modulate lipophilicity (logP), while the azetidine ring influences conformational rigidity and basicity (pKa) compared to pyrrolidine or piperidine analogs [3]. This compound can be used as a model substrate in comparative ADME assays to quantify the effect of the trifluoroethoxy‑azetidine motif on microsomal stability, permeability, and plasma protein binding relative to non‑fluorinated or larger‑ring analogs.

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.